molecular formula C8H4N2O5 B3356083 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid CAS No. 6501-77-5

6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid

Cat. No. B3356083
CAS RN: 6501-77-5
M. Wt: 208.13 g/mol
InChI Key: LIZZRGKWWBTAKX-UHFFFAOYSA-N
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Description

6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid, also known as HOBt, is a chemical compound commonly used in organic synthesis. It is a white crystalline powder that is soluble in water and most organic solvents. HOBt is widely used in the pharmaceutical industry as a coupling reagent to facilitate peptide synthesis. It is also used in the synthesis of other bioactive compounds, such as natural products and heterocyclic compounds.

Mechanism of Action

6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid acts as a coupling reagent by activating carboxylic acids through the formation of an active ester intermediate. This intermediate is highly reactive towards nucleophiles, such as amines or peptides, and facilitates the formation of peptide bonds. This compound also acts as a scavenger of reactive intermediates, such as acylurea or acylazide, which can hinder peptide bond formation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature.

Advantages and Limitations for Lab Experiments

6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid has several advantages as a coupling reagent in peptide synthesis. It is highly reactive and can activate carboxylic acids under mild conditions. This compound is also compatible with a wide range of solvents and amino acid derivatives. However, this compound has limitations as well. It can be unstable in the presence of moisture and can form impurities that can hinder peptide bond formation. This compound is also relatively expensive compared to other coupling reagents.

Future Directions

There are several future directions for research on 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid. One area of interest is the development of more stable and efficient coupling reagents for peptide synthesis. Another area of interest is the application of this compound in the synthesis of other bioactive compounds, such as natural products and heterocyclic compounds. Additionally, the use of this compound in the development of new materials and polymers is an area of potential research.

Scientific Research Applications

6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid is widely used in the field of organic synthesis, especially in peptide synthesis. It is used as a coupling reagent to activate carboxylic acids for peptide bond formation. This compound is also used in the synthesis of other bioactive compounds, such as natural products and heterocyclic compounds. Its applications are not limited to the pharmaceutical industry, but also extend to the fields of agrochemicals, materials science, and polymer chemistry.

properties

IUPAC Name

6-nitro-2,1-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)9-15-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZRGKWWBTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215353
Record name 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6501-77-5
Record name 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006501775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC99403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Reactant of Route 2
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Reactant of Route 4
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Reactant of Route 5
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid
Reactant of Route 6
6-(Hydroxy(oxido)amino)-2,1-benzisoxazole-3-carboxylic acid

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